molecular formula C9H11NO4 B12795615 2,2-dimethyl-4,6-dihydro-3H-furo[3,4-f][1,4]oxazepine-5,8-dione CAS No. 72900-55-1

2,2-dimethyl-4,6-dihydro-3H-furo[3,4-f][1,4]oxazepine-5,8-dione

Cat. No.: B12795615
CAS No.: 72900-55-1
M. Wt: 197.19 g/mol
InChI Key: OTRASLLSDJGAKQ-UHFFFAOYSA-N
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Description

2,2-dimethyl-4,6-dihydro-3H-furo[3,4-f][1,4]oxazepine-5,8-dione is a heterocyclic compound that features a unique fusion of furan and oxazepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-4,6-dihydro-3H-furo[3,4-f][1,4]oxazepine-5,8-dione typically involves the condensation of isobutyraldehyde with formaldehyde, followed by further reactions involving hydrogen cyanide in the presence of calcium chloride. The intermediate products are then hydrolyzed, acidified, and lactonized to yield the final compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-4,6-dihydro-3H-furo[3,4-f][1,4]oxazepine-5,8-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2,2-dimethyl-4,6-dihydro-3H-furo[3,4-f][1,4]oxazepine-5,8-dione exerts its effects is not well-documented. it is likely to interact with specific molecular targets and pathways, depending on its structure and functional groups. Further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dimethyl-4,6-dihydro-3H-furo[3,4-f][1,4]oxazepine-5,8-dione is unique due to its specific ring fusion and the presence of both furan and oxazepine rings. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for further study.

Properties

CAS No.

72900-55-1

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

2,2-dimethyl-4,6-dihydro-3H-furo[3,4-f][1,4]oxazepine-5,8-dione

InChI

InChI=1S/C9H11NO4/c1-9(2)4-10-7(11)5-3-13-8(12)6(5)14-9/h3-4H2,1-2H3,(H,10,11)

InChI Key

OTRASLLSDJGAKQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC(=O)C2=C(O1)C(=O)OC2)C

Origin of Product

United States

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